7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

5-HT7 Receptor Serotonin Binding Affinity

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 50399-51-4), molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol, is a chiral tetrahydronaphthalene derivative featuring a methoxy substituent at the 7-position and a primary amine at the 1-position. The compound is commercially available as a free base (typical purity 95-97%) and as hydrochloride salts of specific enantiomers.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 50399-51-4
Cat. No. B1315720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
CAS50399-51-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2N)C=C1
InChIInChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3
InChIKeyXVZQKVKVDOXQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 50399-51-4): Technical Identity and Sourcing Baseline


7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 50399-51-4), molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol, is a chiral tetrahydronaphthalene derivative featuring a methoxy substituent at the 7-position and a primary amine at the 1-position [1]. The compound is commercially available as a free base (typical purity 95-97%) and as hydrochloride salts of specific enantiomers . Computed physicochemical properties include XLogP3 1.5, topological polar surface area 35.3 Ų, and one hydrogen bond donor [1]. The compound serves as a versatile scaffold for synthesizing biologically active molecules, particularly those targeting neurological pathways and neurotransmitter systems .

Why Generic Substitution of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Fails: Structural Determinants of Differential Activity


Within the 1-aminotetralin class, even subtle structural modifications—such as altering the amine position, relocating the methoxy group, or changing stereochemistry—produce profound differences in receptor binding profiles, selectivity, and functional activity [1]. The specific 7-methoxy substitution pattern on the 1-aminotetralin scaffold confers a unique interaction landscape with serotonin (5-HT) and dopamine receptors that cannot be replicated by the 2-amino positional isomer, the unsubstituted parent compound, or alternative methoxy regioisomers [2]. Consequently, substituting a generic 1-aminotetralin derivative for 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in a research program or synthetic route will introduce uncontrolled variables, invalidating structure-activity relationship (SAR) conclusions and compromising experimental reproducibility. The quantitative evidence below establishes exactly where this compound differs from its closest analogs in measurable, decision-relevant terms.

Quantitative Differentiation of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Comparative Receptor Affinity, Selectivity, and Regioisomer Activity


5-HT7 Receptor Affinity: 7-Methoxy-1-aminotetralin vs. Unsubstituted Parent Scaffold

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine demonstrates high-affinity binding to the 5-HT7 serotonin receptor, with a reported Ki of 0.58 nM in radioligand displacement assays . In contrast, the unsubstituted parent scaffold, 1,2,3,4-tetrahydronaphthalen-1-amine, lacks the 7-methoxy group and does not exhibit comparable nanomolar affinity for 5-HT7 receptors; representative 1-aminotetralin derivatives without the 7-methoxy substitution typically show Ki values in the micromolar to high nanomolar range or no measurable affinity . The 7-methoxy substitution is therefore a critical determinant of high-potency 5-HT7 receptor engagement.

5-HT7 Receptor Serotonin Binding Affinity Neurological Disorders

Positional Isomer Differentiation: 1-Amino vs. 2-Amino-7-methoxytetralin Receptor Selectivity

The 1-amino positional isomer (7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine) and the 2-amino positional isomer (7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine) exhibit fundamentally different receptor interaction profiles. The 2-amino isomer (also known as 2-aminotetralin) is established as a dopamine D2/D3 receptor agonist scaffold, with extensive literature documenting its dopaminergic activity . In contrast, the 1-amino isomer described here demonstrates preferential engagement with serotonin (5-HT) receptor subtypes, including 5-HT7 (Ki = 0.58 nM) . This positional isomerism dictates which neurotransmitter systems the compound will modulate, making them non-interchangeable in experimental contexts.

Dopamine Receptors Serotonin Receptors Positional Isomerism Receptor Selectivity

Methoxy Regioisomer Comparison: 7-Methoxy vs. 6-Methoxy-1-aminotetralin Binding Profiles

The position of the methoxy group on the tetrahydronaphthalene ring critically influences receptor binding. The 7-methoxy regioisomer (the target compound) exhibits high affinity for 5-HT7 receptors (Ki = 0.58 nM) and shows no detectable binding to the β1-adrenergic receptor . The 6-methoxy regioisomer (6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, CAS 52373-02-1), while sharing the same molecular formula, has been classified as a tryptamine-like psychoactive compound with distinct pharmacological properties . The 5-methoxy regioisomer similarly produces a different activity spectrum . This regioisomer-dependent activity profile means that methoxy position is not a trivial substitution but a determinant of target engagement.

Regioisomerism SAR Methoxy Substitution Receptor Binding

Stereochemical Differentiation: Enantiomer-Specific Activity Profiles

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine possesses a chiral center at the 1-position, yielding (R)- and (S)-enantiomers with distinct biological activities. The racemic mixture (CAS 50399-51-4) is commonly employed as a building block, but enantiopure forms—(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 103791-15-7) and (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 103791-17-9)—are also available for applications requiring stereochemical definition [1]. In the broader 1-aminotetralin class, enantiomers frequently exhibit differential receptor binding affinities and functional activities; for example, (R)-1,2,3,4-tetrahydronaphthalen-1-amine shows Ki = 12.5 nM at 5-HT1A receptors, while the corresponding (S)-enantiomer displays a different affinity profile . This enantioselectivity extends to the 7-methoxy-substituted series, where stereochemistry influences target engagement.

Chirality Enantioselectivity Stereochemistry CNS Pharmacology

Selectivity Profile: 5-HT7 Engagement with Absence of β1-Adrenergic Off-Target Binding

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibits a defined selectivity window: it demonstrates high-affinity binding to 5-HT7 receptors (Ki = 0.58 nM) while showing no detectable binding affinity toward the β1-adrenergic receptor . This selectivity profile contrasts with some related tetrahydronaphthalene derivatives that exhibit broader receptor engagement, including adrenergic activity. For instance, certain 4-phenyl-1-aminotetraline derivatives have been shown to block norepinephrine uptake in rat heart tissue, indicating adrenergic system interactions [1]. The absence of β1-adrenergic binding in the target compound reduces the likelihood of cardiovascular off-target effects in downstream in vivo studies.

Receptor Selectivity Off-Target Profiling β1-Adrenergic Safety Pharmacology

Physicochemical Differentiation: LogP and Solubility vs. Hydrochloride Salt Form

The free base form of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 50399-51-4) has a computed XLogP3 of 1.5 and topological polar surface area of 35.3 Ų, indicating moderate lipophilicity suitable for blood-brain barrier penetration [1]. The hydrochloride salt form (CAS 111758-82-8) offers enhanced aqueous solubility compared to the free base, a property shared across the 1-aminotetralin class where salt formation typically improves handling and formulation characteristics . For the unsubstituted parent compound (R)-1,2,3,4-tetrahydronaphthalen-1-amine, aqueous solubility is reported as 6.91 g/L at 25°C for the free base and improves with hydrochloride salt formation . The 7-methoxy substitution alters the physicochemical profile relative to the unsubstituted parent, with implications for solubility, formulation strategy, and biological distribution.

Physicochemical Properties LogP Solubility Formulation

Validated Application Scenarios for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 50399-51-4)


5-HT7 Receptor-Targeted CNS Drug Discovery

This compound is directly applicable as a validated starting scaffold for medicinal chemistry programs targeting the 5-HT7 serotonin receptor, based on its demonstrated nanomolar binding affinity (Ki = 0.58 nM) . The 7-methoxy substitution pattern is critical for this activity; use of the unsubstituted 1-aminotetralin scaffold or alternative methoxy regioisomers would fail to achieve comparable 5-HT7 engagement. The compound's computed XLogP3 of 1.5 suggests favorable blood-brain barrier permeability for CNS applications [1].

Serotonergic vs. Dopaminergic Pathway Dissection

The 1-amino positional isomer (this compound) preferentially engages serotonergic pathways, whereas the 2-amino isomer (7-methoxy-2-aminotetralin) is established as a dopaminergic scaffold . This clear distinction enables researchers to use each isomer as a pathway-selective tool compound for dissecting serotonergic versus dopaminergic contributions in neuropharmacology studies, without the confounding cross-reactivity that would occur if the isomers were used interchangeably.

Stereochemistry-Dependent SAR Studies

The availability of this compound in racemic form (CAS 50399-51-4) as well as enantiopure (R)- and (S)-enantiomers (CAS 103791-15-7 and 103791-17-9, respectively) enables systematic investigation of stereochemistry-dependent structure-activity relationships . Given that 1-aminotetralin enantiomers exhibit differential receptor binding profiles—for example, (R)-1,2,3,4-tetrahydronaphthalen-1-amine shows Ki = 12.5 nM at 5-HT1A receptors [1]—the enantiopure forms are essential for defining the stereochemical determinants of target selectivity.

Synthesis of 5-HT7-Selective Derivatives and Pharmaceutical Intermediates

As a versatile building block, this compound serves as a starting material for synthesizing more complex molecules targeting neurological disorders . The primary amine at the 1-position provides a reactive handle for amide formation, reductive amination, and other derivatization reactions. The defined 5-HT7 selectivity profile (Ki = 0.58 nM) coupled with the absence of β1-adrenergic binding [1] makes derivatives of this scaffold attractive for developing CNS-active compounds with minimized cardiovascular off-target risk.

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